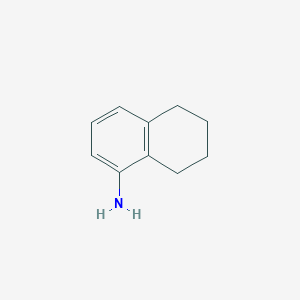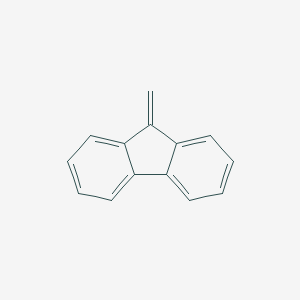
9-Methylene-9H-fluorene
概述
描述
9-Methylene-9H-fluorene is a polycyclic aromatic hydrocarbon with interesting chemical and physical properties. Its structure consists of a fluorene unit, which plays a key role in its reactivity and applications.
Synthesis Analysis
- Unconventional synthesis pathways for 9H-Fluorene in the gas phase involve radical-radical reactions, offering insights into molecular mass growth processes in high temperature settings (He et al., 2022).
- A Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls provides an efficient method for synthesizing 9H-fluorene derivatives (Xu et al., 2015).
Molecular Structure Analysis
- The molecular structure of 1,8-dimethylfluoren-9-one, a derivative of 9H-fluorene, has been characterized as closely planar, with significant mutual inclination between benzene rings (Johnson & Jones, 1986).
- Another compound, 3,9′-Bi(9H-fluorene), revealed a significant dihedral angle between the fluorene units, indicating a particular spatial arrangement (Liu & Yu, 2012).
Chemical Reactions and Properties
- Fluorene derivatives, such as N-(9H-Fluoren-9-ylidene)-4-methylaniline, exhibit intermolecular π–π interactions and supramolecular architectures, influencing their chemical reactivity (Bai et al., 2009).
- The structure of 9-(Cycloheptatrienylidene)fluorene, with its flat fluorenylidene part and non-planar cycloheptatrienylidene moiety, affects its electronic properties (Minabe et al., 2001).
Physical Properties Analysis
- The planarity of molecules like 10,10-Bis(tri-methylsilyl-ethynyl)-9-methylene-fluorene affects their packing in layers, influencing their physical characteristics (Jones et al., 2004).
Chemical Properties Analysis
- The electron absorption and fluorescence spectra of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores are affected by their structural features, demonstrating the importance of the fluorene unit in determining chemical properties (Lukes et al., 2007).
科学研究应用
1. Organic Synthesis and Material Science Research
- Summary of the Application : 9-Methylene-9H-fluorene is often used in organic synthesis reactions and material science research .
2. Fluorescent Probe
- Summary of the Application : 9-Methylene-9H-fluorene is a fluorescent probe that can be used to detect the presence of hydroxyl groups in vitro .
- Methods of Application : It reacts with the hydroxyl group on the substrate film and emits light, which is then detected using a fluorometer .
- Results or Outcomes : The presence of hydroxyl groups can be detected and quantified based on the light emitted by the 9-Methylene-9H-fluorene .
3. Csp3–H Functionalization of 9H-fluorene
- Summary of the Application : A strategic approach for Csp3–H functionalization of 9H-fluorene has been described, involving an acceptorless dehydrogenation and borrowing hydrogen approach .
- Methods of Application : The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .
- Results or Outcomes : The selective synthesis of both alkylated and alkenylated fluorenes was achieved using a single SNS ligand derived nickel complex .
4. Deprotection of the Fmoc Group
- Summary of the Application : 9-Methylene-9H-fluorene is known as one product from deprotection of the Fmoc group .
- Methods of Application : It can be prepared by treatment of 9-hydroxymethylfluorene with a strong base .
- Results or Outcomes : The deprotection of the Fmoc group results in the formation of 9-Methylene-9H-fluorene .
5. Polymerization
- Summary of the Application : Polymerization of 9-Methylene-9H-fluorene produces a π-stacked polymer .
- Results or Outcomes : The polymerization of 9-Methylene-9H-fluorene results in the formation of a π-stacked polymer .
6. Mutagenic Studies
- Summary of the Application : 9-Methylene-9H-fluorene has been shown to be mutagenic in Salmonella typhimurium TA98 and TA100 in the presence of 9000 X g supernatant from Aroclor-induced rats .
- Results or Outcomes : The use of 9-Methylene-9H-fluorene in these studies can lead to the detection of mutagenic effects .
7. Intermediate of Fmoc Cleavage Reaction
- Summary of the Application : 9-Methylene-9H-fluorene is an intermediate of Fmoc cleavage reaction .
- Methods of Application : It can be prepared by treatment of 9-hydroxymethylfluorene with strong base .
- Results or Outcomes : The deprotection of the Fmoc group results in the formation of 9-Methylene-9H-fluorene .
8. Analog of 1,1-Diphenylethylene
安全和危害
When handling 9-Methylene-9H-fluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
属性
IUPAC Name |
9-methylidenefluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYASLTYCYTYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196082 | |
| Record name | Dibenzofulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylene-9H-fluorene | |
CAS RN |
4425-82-5 | |
| Record name | Dibenzofulvene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene, 9-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methylene-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-FLUORENE, 9-METHYLENE- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9299E1P3CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Pyrolysis-gas chromatography-mass spectrometry (MS) was used to identify the major organic products produced by pyrolysis of three foundry sand resins: (i) Novolac and (ii) …
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

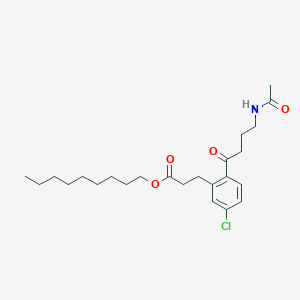
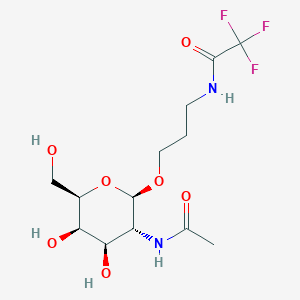
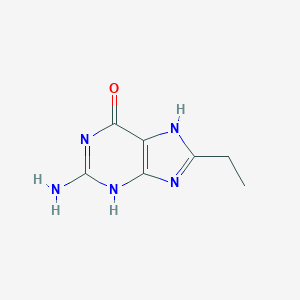
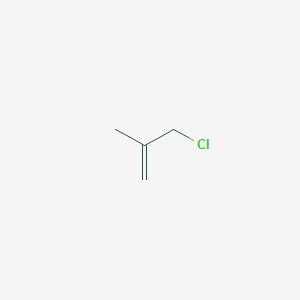
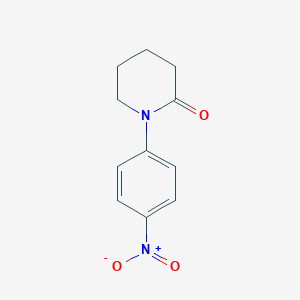
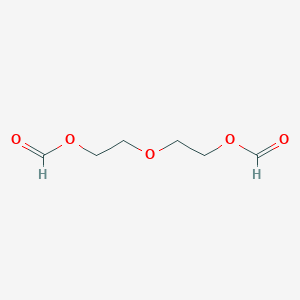
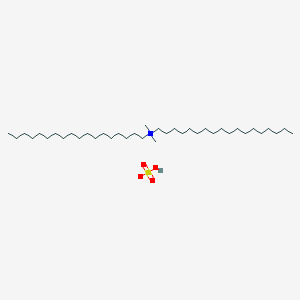
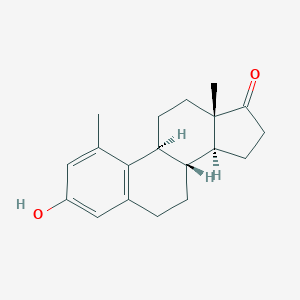
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
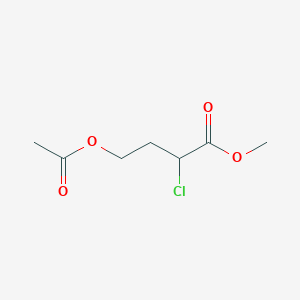
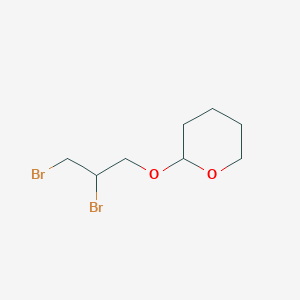
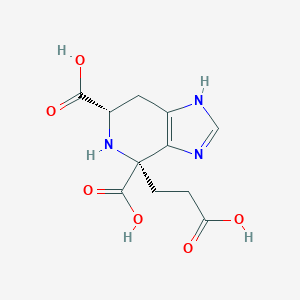
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
